molecular formula C18H26N4O B2507391 3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea CAS No. 922849-81-8

3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea

Katalognummer: B2507391
CAS-Nummer: 922849-81-8
Molekulargewicht: 314.433
InChI-Schlüssel: QJBVWBNIZBMUTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This urea derivative features a 1-ethylindol-3-yl group linked via a urea bridge to a 1-methylpiperidin-4-yl moiety. The indole scaffold is known for its role in modulating biological activity, particularly in oncology and neurology, due to its planar aromatic structure and hydrogen-bonding capabilities. The piperidine ring contributes to solubility and pharmacokinetic properties, while the urea group enables strong hydrogen-bond interactions with target proteins.

Eigenschaften

IUPAC Name

3-(1-ethylindol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-4-22-13-16(15-7-5-6-8-17(15)22)19-18(23)21(3)14-9-11-20(2)12-10-14/h5-8,13-14H,4,9-12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBVWBNIZBMUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea typically involves multiple steps:

    Indole Derivative Preparation: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    N-Ethylation: The indole derivative is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Piperidine Derivative Preparation: The piperidine ring is synthesized separately, often starting from pyridine through hydrogenation.

    Urea Formation: The final step involves the reaction of the N-ethylindole and the piperidine derivative with an isocyanate to form the urea linkage. This reaction is typically carried out under mild conditions with a catalyst to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions and optimize the yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into amine derivatives.

    Substitution: Electrophilic substitution reactions are common at the indole ring, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown potential as a ligand for various receptors, making it a candidate for drug development. It can interact with neurotransmitter receptors, influencing neurological pathways.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to modulate receptor activity suggests applications in treating neurological disorders, inflammation, and possibly cancer.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Wirkmechanismus

The mechanism of action of 3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) and ion channels. The indole core can mimic the structure of natural ligands, allowing the compound to bind with high affinity to these receptors. This binding can modulate the activity of the receptors, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Comparison with Glasdegib (PF-04449913)

Structure: Glasdegib (1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate) shares the urea-linked 1-methylpiperidin-4-yl group but replaces the indole with a benzoimidazole and 4-cyanophenyl . Activity:

  • Glasdegib is a Smoothened (SMO) inhibitor targeting the Hedgehog pathway, approved for acute myeloid leukemia (AML) .
  • Pharmacokinetics:
  • The 4-cyanophenyl group in Glasdegib enhances hydrophobic binding to SMO, while the indole in the target compound could improve blood-brain barrier penetration due to its aromaticity and lower polarity .
Table 1: Key Differences Between Target Compound and Glasdegib
Feature Target Compound Glasdegib
Aromatic Group 1-Ethylindol-3-yl Benzoimidazol-2-yl + 4-cyanophenyl
Molecular Weight ~385.5 g/mol (calculated) 490.51 g/mol (including maleate)
Therapeutic Target Not explicitly reported (hypothetical: kinases, serotonin) Hedgehog pathway (SMO)
Solubility Moderate (indole increases lipophilicity) Enhanced by maleate counterion

Comparison with Indole-Based Chalcones

Structure: Chalcones like (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one (3a) share the N-ethylindol-3-yl group but replace the urea with a ketone-linked propenone chain . Activity:

  • Chalcones exhibit anticancer activity via intercalation or reactive oxygen species (ROS) generation.
  • The urea in the target compound may enable stronger hydrogen bonding to enzymes (e.g., kinases) compared to the chalcone’s ketone, which primarily engages in π-π stacking .
    Molecular Interactions :
  • Chalcones rely on C–H···O and π···π interactions for crystal packing .
  • The urea group in the target compound likely participates in N–H···O hydrogen bonds, enhancing binding specificity.

Comparison with Pimavanserin

Structure : Pimavanserin is a bis-urea derivative with fluorobenzyl and methylpiperidin groups .
Activity :

  • Pimavanserin acts as a serotonin 5-HT2A inverse agonist for Parkinson’s psychosis.
  • The mono-urea structure of the target compound may reduce off-target effects compared to bis-ureas but limit multivalent receptor interactions . Therapeutic Scope:
  • Urea derivatives span oncology (Glasdegib), CNS disorders (pimavanserin), and infectious diseases, highlighting the scaffold’s versatility.

Patent and Clinical Landscape

  • Patent Trends: Urea derivatives are prominent in oncology (e.g., Glasdegib ) and neurology (e.g., pimavanserin ). The target compound’s indole-piperidine-urea architecture is novel but shares design principles with patented SMO inhibitors .
  • Therapeutic Potential: The indole moiety may confer advantages in CNS drug development due to its structural similarity to neurotransmitters like serotonin.

Biologische Aktivität

3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole ring, a piperidine moiety, and a urea linkage, which are significant for its biological interactions. The structural formula can be represented as follows:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{O}

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : It interacts with various neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in mood regulation and neuropsychiatric disorders.
  • Enzyme Inhibition : The compound may inhibit specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play roles in neurodegenerative diseases like Alzheimer's .

1. Anticancer Activity

Research indicates that compounds similar to 3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of piperidine showed enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection by modulating cholinergic activity. By inhibiting AChE, it enhances acetylcholine levels in the brain, potentially improving cognitive function . This mechanism is particularly relevant in the context of Alzheimer's disease.

3. Antimicrobial Properties

Piperidine derivatives have been noted for their antimicrobial activity against strains such as MRSA and E. coli. The ability to disrupt bacterial cell wall integrity is a key factor in their effectiveness .

Case Studies

Several studies have evaluated the efficacy of related compounds:

Study Findings Reference
Study on Anticancer ActivityDemonstrated cytotoxicity in FaDu cells; better than bleomycin
Neuroprotection StudyInhibition of AChE leading to improved cognitive function
Antimicrobial EfficacyEffective against MRSA and E. coli strains

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, the introduction of specific functional groups can optimize receptor affinity and selectivity.

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

  • Piperidine Substituents : Alterations in the piperidine ring can significantly affect binding affinity to target receptors.
  • Indole Modifications : Changes to the indole structure influence both solubility and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.